2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Substitution with chlorophenyl group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of the pyrazole ring with morpholine.
Acetamide formation: The final step involves the reaction of the substituted pyrazole with N-ethyl-N-(3-methylphenyl)acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
- 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring and the specific positioning of the chlorophenyl and acetamide groups contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-3-29(21-6-4-5-18(2)15-21)23(30)17-28-16-22(19-7-9-20(25)10-8-19)24(26-28)27-11-13-31-14-12-27/h4-10,15-16H,3,11-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHODNYHTHXBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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